- Diazomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Cas no 930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-)
930-18-7 structure
Product Name:Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
CAS-Nr.:930-18-7
MF:C5H10
MW:70.1329016685486
CID:804859
Update Time:2023-10-12
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
- 1,cis-2-Dimethylcyclopropane
- CIS-1,2-DIMETHYLCYCLOPROPANE
- Cyclopropane, 1,2-dimethyl-, cis- (8CI)
- rel-(1R,2S)-1,2-Dimethylcyclopropane (ACI)
- 1,2-cis-Dimethylcyclopropane
- cis-Dimethylcyclopropane
- NSC 73903
-
- Inchi: 1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5+
- InChI-Schlüssel: VKJLDXGFBJBTRQ-SYDPRGILSA-N
- Lächelt: C[C@@H]1C[C@@H]1C
Experimentelle Eigenschaften
- Dichte: 0.6889
- Schmelzpunkt: -140.87°C
- Siedepunkt: 35.85°C
- Brechungsindex: 1.3800
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Product subclass 38: trialkylboranes, Science of Synthesis, 2004, 6, 1097-1215
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Decomposition of chemically activated dimethylcyclopropane molecules vibrationally excited to various extent, International Journal of Chemical Kinetics, 1985, 17(2), 135-47
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Selectivity of olefin formation from platinacyclobutanes, Journal of Organic Chemistry, 1979, 44(26), 4896-9
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Reaction of aliphatic and alicyclic compounds containing gem-polychlorohydrocarbon groups with zinc, Izvestiya Akademii Nauk SSSR, 1979, (7), 1610-12
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicals, Journal of the Chemical Society, 1979, (3), 287-92
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Carbon-13 NMR studies of some cyclopropane derivatives: chemical shifts and structural parameters, Organic Magnetic Resonance, 1976, 8(12), 611-17
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Kinetic study of dimethyltrimethylene intermediates by the triplet mercury (63P1) photosensitization of dimetylcyclobutanones, Journal of the American Chemical Society, 1972, 94(1), 7-12
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
- Stereochemistry of desulfurization of thietane derivatives, Journal of the American Chemical Society, 1971, 93(3), 676-84
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Vanadium ; 100 - 550 °C
Referenz
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Zinc, ethyliodo-
Referenz
- Simmons-Smith cyclopropanation reaction, Organic Reactions (Hoboken, 2001, 58,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Product subclass 37: γ-haloalkylboranes, Science of Synthesis, 2004, 6, 1083-1096
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Model calculations on the stereoselectivity of the triplet photoreaction of 1,2-dimethyltrimethylene, Angewandte Chemie, 1996, 35(21), 2502-2504
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Photochemistry of 2,3-dimethylcyclobutanone. Temperature and wavelength effects, Tetrahedron Letters, 1981, 22(7), 611-14
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Formation of cyclopropane rings via zirconium-X (X = chlorine, bromine) γ-elimination, Journal of Organometallic Chemistry, 1976, 108(1),
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Protonated cyclopropane intermediates from the deamination of 3-methyl-2-aminobutane, Journal of Organic Chemistry, 1976, 41(2), 323-9
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Reactions of bicyclic azo compounds. 3. Thermolysis and photolysis of exo-4-methyl-2,3-diazabicyclo[4.3.0]nona-2,8-diene, Zeitschrift fuer Naturforschung, 1974, 29(3-4), 228-9
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Electrochemical reduction of the stereoisomeric 2,4-dibromopentanes to cyclopropanes. Evidence for a stepwise mechanism, Tetrahedron Letters, 1971, (46), 4363-6
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Stereochemistry of fragmentation of thietanonium salts, Journal of the American Chemical Society, 1969, 91(15), 4320-2
Herstellungsverfahren 21
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Catalysts: Vanadium ; 100 - 550 °C
Referenz
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Raw materials
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Preparation Products
- 1,3-DIETHYLBENZENE (141-93-5)
- Cyclooctene (931-88-4)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- 3-Penten-2-one (625-33-2)
- 1,7-Dimethylnaphthalene (575-37-1)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 2-BUTENE (624-64-6)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 2-Heptene, (2E)- (14686-13-6)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Cyclopropane,1,2-dimethyl-, (1R,2R)-rel- (2402-06-4)
- 1-Allyl-2-methylbenzene (1587-04-8)
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Verwandte Literatur
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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